molecular formula C21H21N3O5S B2804756 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865161-17-7

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2804756
CAS No.: 865161-17-7
M. Wt: 427.48
InChI Key: XPFAHBBTQLGGGV-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a structurally complex benzothiazole-dioxine hybrid. Its core consists of a benzo[d]thiazole scaffold fused with a 1,4-benzodioxine moiety, substituted with an acetamido group at position 6 and a 2-methoxyethyl chain at position 3 of the thiazole ring.

These compounds are typically explored for pharmacological activities, including kinase inhibition and antitumor properties .

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13(25)22-14-7-8-15-19(11-14)30-21(24(15)9-10-27-2)23-20(26)18-12-28-16-5-3-4-6-17(16)29-18/h3-8,11,18H,9-10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFAHBBTQLGGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole-Carboxamide Family

highlights N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives, which share the benzothiazole-carboxamide backbone but lack the 1,4-dioxine ring. Key differences include:

  • Substituent Diversity : Analogs like 4g (4-chlorophenyl) and 4h (2,6-difluorophenyl) exhibit halogenated aryl groups, enhancing lipophilicity and target binding compared to the methoxyethyl and acetamido groups in the target compound .
  • Synthetic Yields: Yields for these derivatives range from 37% to 70%, dependent on substituent steric effects and reaction conditions (e.g., ethanol reflux) .

Table 1: Comparison of Benzothiazole-Carboxamide Derivatives

Compound ID Substituent Yield (%) Key Spectral Features (IR, NMR) Reference
4g 4-Chlorophenyl 70 NMR: δ 7.45–7.89 (ArH), IR: 1680 cm⁻¹ (C=O)
4h 2,6-Difluorophenyl 60 NMR: δ 7.12–7.85 (ArH), IR: 1675 cm⁻¹ (C=O)
Target Compound 2-Methoxyethyl, Acetamido N/A Likely IR: ~1650–1700 cm⁻¹ (C=O, C=N) Inferred
Thiazolo-Pyrimidine Derivatives

describes thiazolo-pyrimidines (e.g., 11a and 11b ) with fused heterocyclic systems. Key distinctions:

  • Bioactivity Clues: While bioactivity data are absent in , similar pyrimidine derivatives are known for antimicrobial and anticancer activities due to their planar structure and hydrogen-bonding capacity .

Table 2: Thiazolo-Pyrimidine vs. Target Compound

Feature Thiazolo-Pyrimidine (11a) Target Compound
Core Structure Thiazolo[3,2-a]pyrimidine Benzo[d]thiazole-1,4-dioxine
Key Substituents 2,4,6-Trimethylbenzylidene (11a) 6-Acetamido, 3-(2-methoxyethyl)
IR Peaks 2219 cm⁻¹ (CN), 1718 cm⁻¹ (CO) Expected: ~1650–1700 cm⁻¹ (C=O, C=N)
Synthetic Yield 68% (11a) Not reported
Thiadiazole Hybrids with Anticancer Potential

and focus on thiadiazole-containing benzothiazoles, such as 6d and 4.1 , which exhibit VEGFR-2 inhibition and antitumor activity. Comparisons include:

  • Pharmacophore Design : Compound 6d incorporates a nitro group at position 6 of the benzothiazole ring, enhancing electron-withdrawing effects and kinase binding affinity. In contrast, the target compound’s acetamido group may favor hydrogen bonding with target proteins .
  • Synthetic Complexity : Thiadiazole derivatives require multi-step syntheses (e.g., thiourea cyclization in ), whereas the target compound’s synthesis likely involves imine formation and acetamido substitution .

Table 3: Thiadiazole Hybrids vs. Target Compound

Parameter N-(6-Nitrobenzo[d]thiazol-2-yl)-... (6d) Target Compound
Key Functional Groups Nitro, thiadiazole-thioacetamide Acetamido, methoxyethyl, dioxine
Bioactivity VEGFR-2 inhibition (IC₅₀: 0.89 µM) Not reported (predicted kinase inhibition)
Molecular Weight ~450–500 g/mol Estimated ~450–500 g/mol
Thioacetamide and Cyclization Byproducts

discusses N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1), highlighting:

  • Cyclization Pathways : Sulfuric acid-mediated cyclization yields thiadiazole rings, contrasting with the target compound’s imine-based cyclization .
  • Spectroscopic Validation : 4.1 ’s IR (1670 cm⁻¹ for C=O) and NMR (δ 1.91 for CH₃) data provide benchmarks for acetamido-group characterization in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.